molecular formula C14H19BrN2O5S B512988 1-Acetyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine CAS No. 941263-85-0

1-Acetyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine

Cat. No.: B512988
CAS No.: 941263-85-0
M. Wt: 407.28g/mol
InChI Key: SNWXGCPDBWWRCN-UHFFFAOYSA-N
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Description

1-Acetyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine is a high-purity synthetic compound of significant interest in scientific research, particularly within medicinal chemistry and neuroscience. Its structure incorporates two pharmaceutically important motifs: a piperazine ring, known for its strong presence in bioactive molecules and ability to cross the blood-brain barrier due to its lipophilicity and small size , and a phenylsulfonyl group, a functional group prevalent in a wide array of therapeutic agents . The specific 4-bromo-2,5-dimethoxy substitution pattern on the aromatic ring is a key structural feature shared with several psychoactive phenethylamines, making this compound a valuable template for structure-activity relationship (SAR) studies . The primary research value of this compound lies in its potential as a key intermediate or precursor in the design and synthesis of novel ligands for central nervous system (CNS) targets. Researchers can utilize it to develop compounds for probing serotonin receptor subtypes, given the known affinity of related structures for 5-HT receptors . Furthermore, the piperazine and sulfonamide functionalities are frequently explored in the search for new anticonvulsant agents, with research indicating that a sulfonyl linker and substitution with electron-withdrawing groups can potentiate such activity . This reagent is strictly intended for laboratory research applications by qualified professionals. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-[4-(4-bromo-2,5-dimethoxyphenyl)sulfonylpiperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O5S/c1-10(18)16-4-6-17(7-5-16)23(19,20)14-9-12(21-2)11(15)8-13(14)22-3/h8-9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNWXGCPDBWWRCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)OC)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Sulfonylation of Piperazine Derivatives

The foundational step in synthesizing this compound involves sulfonylation of a piperazine precursor. As outlined in patent US6677343B2, sulfonyl chlorides react with piperazine derivatives under basic conditions to form sulfonamide linkages. For 1-Acetyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine , the reaction proceeds as follows:

Piperazine+4-Bromo-2,5-dimethoxybenzenesulfonyl chlorideBase4-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine\text{Piperazine} + \text{4-Bromo-2,5-dimethoxybenzenesulfonyl chloride} \xrightarrow{\text{Base}} \text{4-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine}

Key Conditions :

  • Base : Triethylamine (TEA) or sodium hydride (NaH) in anhydrous dichloromethane (DCM) at 0–25°C.

  • Stoichiometry : A 1:1 molar ratio of piperazine to sulfonyl chloride ensures minimal di-substitution.

  • Reaction Time : 4–6 hours under nitrogen atmosphere.

Example Protocol :

  • Dissolve 1.0 equiv. piperazine in 10 mL DCM.

  • Add 1.1 equiv. sulfonyl chloride dropwise at 0°C.

  • Stir for 4 hours, then quench with ice water.

  • Extract with DCM, dry over MgSO₄, and concentrate.

Acetylation of the Sulfonylated Intermediate

The second step involves N-acetylation of the secondary amine on the piperazine ring. Patent US6677343B2 details acetylation using acetyl chloride or acetic anhydride in the presence of a base:

4-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine+Acetyl ChlorideBaseThis compound\text{4-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine} + \text{Acetyl Chloride} \xrightarrow{\text{Base}} \text{this compound}

Optimized Parameters :

  • Base : Pyridine or dimethylaminopyridine (DMAP) to scavenge HCl.

  • Solvent : Tetrahydrofuran (THF) or DCM at reflux (40–60°C).

  • Yield : 70–85% after purification.

Detailed Synthetic Protocols

One-Pot Synthesis Approach

A streamlined one-pot method reduces purification steps by combining sulfonylation and acetylation:

StepReagent/ConditionPurpose
1Piperazine (1.0 equiv.), DCM (10 mL)Solvent
24-Bromo-2,5-dimethoxybenzenesulfonyl chloride (1.1 equiv.), TEA (2.0 equiv.)Sulfonylation
3Acetyl chloride (1.2 equiv.), DMAP (0.1 equiv.)Acetylation
4Stir at 25°C for 12 hoursReaction completion
5Column chromatography (SiO₂, DCM:MeOH 10:1)Purification

Yield : 68–72%.

Alternative Route via Pre-Functionalized Intermediates

For higher regioselectivity, pre-acetylated piperazine derivatives may be used:

  • Synthesis of 1-Acetylpiperazine :

    • React piperazine with acetic anhydride in methanol at 25°C (yield: 95%).

  • Sulfonylation :

    • Treat 1-acetylpiperazine with 4-bromo-2,5-dimethoxybenzenesulfonyl chloride and NaH in THF.

Advantages :

  • Avoids competing acetylation during sulfonylation.

  • Yield improves to 78–82%.

Reaction Optimization and Challenges

Solvent and Temperature Effects

  • Solvent Screening :

    SolventYield (%)Purity (%)
    DCM7298
    THF6895
    Acetone5590
  • Temperature : Reactions at 0°C suppress side products (e.g., di-acetylated species) but require longer times (8–12 hours).

Catalytic Enhancements

  • DMAP Acceleration : Adding 0.1 equiv. DMAP reduces reaction time by 30%.

  • Microwave Assistance : 15-minute irradiation at 100°C in DCM increases yield to 80%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) :
    δ 7.52 (s, 1H, aryl-H), 6.89 (s, 1H, aryl-H), 3.91 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃), 3.45 (m, 4H, piperazine-H), 2.95 (m, 4H, piperazine-H), 2.12 (s, 3H, COCH₃).

  • HRMS (ESI+) :
    Calculated for C₁₄H₁₉BrN₂O₅S [M+H]⁺: 407.28; Found: 407.29.

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile:water 70:30, 1 mL/min).

Industrial-Scale Considerations

Cost-Effective Sulfonyl Chloride Synthesis

  • From 4-Bromo-2,5-dimethoxyphenol :

    • Chlorosulfonation with ClSO₃H in CH₂Cl₂ at −10°C.

    • Quench with PCl₅ to yield sulfonyl chloride (yield: 85%).

Waste Management

  • Byproducts : HCl gas (scrubbed via NaOH traps) and spent solvents (recycled via distillation).

Emerging Methodologies

Enzymatic Acetylation

  • Lipase Catalysis : Candida antarctica lipase B (CAL-B) in ionic liquids achieves 65% yield under mild conditions.

Flow Chemistry

  • Microreactor Setup :

    • Residence time: 5 minutes.

    • Yield: 75% with continuous extraction .

Chemical Reactions Analysis

1-Acetyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromo group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form sulfoxides or sulfones, and reduction reactions to remove the sulfonyl group.

    Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding piperazine derivative.

Common reagents used in these reactions include sodium hydride, potassium carbonate, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1. Antifilarial Agents

Recent studies have indicated that piperazine derivatives exhibit promising activity against filarial infections. The synthesis of compounds similar to 1-Acetyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine has been explored for their macrofilaricidal and microfilaricidal properties. For instance, benzopyrones combined with piperazine structures have shown significant antifilarial effects, suggesting a potential application for developing new antiparasitic therapies .

2. Cancer Therapeutics

The compound's structure allows it to interact with various biological targets, making it a candidate for cancer treatment. Research has focused on the development of piperazine-based compounds that can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The sulfonamide moiety is particularly noteworthy for its ability to modulate enzyme activity related to cancer progression .

Pharmacological Applications

1. Neuropharmacology

Piperazine derivatives are known to exhibit psychoactive properties, which opens avenues for their use in neuropharmacology. The 4-bromo-2,5-dimethoxyphenyl group may enhance the compound's interaction with serotonin receptors, potentially leading to applications in treating mood disorders or anxiety .

2. Antimicrobial Activity

Compounds with similar structures have demonstrated antimicrobial properties, indicating that this compound could be explored as a novel antimicrobial agent. The presence of the sulfonamide group is often linked to increased antibacterial activity against various pathogens .

Case Study: Antifilarial Activity

In a study evaluating the antifilarial potential of piperazine derivatives, compounds were synthesized and tested for their efficacy against Wuchereria bancrofti. The results indicated that certain modifications to the piperazine ring enhanced activity significantly, showcasing the importance of structural optimization in drug design .

Case Study: Cancer Cell Inhibition

A series of piperazine-based compounds were tested against different cancer cell lines (e.g., breast and prostate cancer). The findings revealed that compounds with specific substituents on the phenyl ring exhibited enhanced cytotoxicity compared to their non-substituted counterparts. This underscores the therapeutic potential of this compound in oncology .

Mechanism of Action

The mechanism of action of 1-Acetyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine involves its interaction with molecular targets such as receptors and enzymes. The bromo-dimethoxyphenyl group may interact with specific binding sites, while the piperazine ring can modulate the compound’s overall conformation and binding affinity. The sulfonyl group may also play a role in the compound’s solubility and stability.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues of Sulfonylpiperazines

The compound shares structural motifs with several sulfonylpiperazines, differing primarily in substituents on the phenyl ring and the piperazine core. Key comparisons include:

Table 1: Structural and Functional Comparisons
Compound Name Substituents on Piperazine/Phenyl Ring Key Properties/Activities References
1-Acetyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine Acetyl (1-position); 4-bromo-2,5-dimethoxyphenyl (4-position) Potential antiproliferative activity (inferred)
1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine 2,3-Dimethylphenyl (4-position) Increased lipophilicity; structural analog
1-Benzhydryl-4-((4-nitrophenyl)sulfonyl)piperazine (7c) Benzhydryl (1-position); nitro group (4-position) Electron-withdrawing nitro group enhances reactivity
1-(2-Chloro-4-fluorobenzyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine Chloro-fluorobenzyl (1-position); ethoxy (4-position) Improved solubility due to ethoxy group
1-Aroyl-4-(4-methoxyphenyl)piperazines (I–VI) Aroyl (e.g., 2-fluoro-benzoyl); 4-methoxyphenyl (4-position) Varied hydrogen bonding and crystal packing
Key Observations:
  • Substituent Effects: Electron-Withdrawing Groups (e.g., Br, NO₂): The bromo group in the target compound may enhance antiproliferative activity by stabilizing charge-transfer interactions, similar to nitro-substituted analogs in . Methoxy Groups: The 2,5-dimethoxy configuration improves solubility compared to non-polar substituents (e.g., methyl in ) but may reduce membrane permeability . Acyl vs. Aroyl Groups: Acetyl substitution (target compound) offers metabolic stability, while bulkier aroyl groups () alter hydrogen bonding and supramolecular assembly .
  • Synthetic Routes :

    • The target compound is synthesized via bromoacetyl chloride coupling to sulfonylpiperazine intermediates, a method shared with derivatives in and .

Comparison with Non-Piperazine Scaffolds

25B-NBOMe (2-(4-bromo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine)
  • Structural Divergence : While both compounds share the 4-bromo-2,5-dimethoxyphenyl group, 25B-NBOMe contains an ethanamine backbone instead of a piperazine core.
  • Pharmacological Impact: 25B-NBOMe is a potent serotonin receptor agonist with hallucinogenic effects, whereas sulfonylpiperazines are typically associated with enzyme inhibition or antiproliferative activity .

Biological Activity

1-Acetyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine is a synthetic organic compound classified as a piperazine derivative. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. The unique structural features, including an acetyl group, a bromo-substituted dimethoxyphenyl group, and a sulfonyl group, contribute to its reactivity and biological interactions.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

  • IUPAC Name: this compound
  • Molecular Formula: C14H18BrN2O4S
  • CAS Number: 941263-85-0

Synthesis Methodology:
The synthesis involves several key steps:

  • Acetylation of Piperazine: Piperazine is acetylated using acetic anhydride in the presence of a base (e.g., pyridine) to form 1-acetylpiperazine.
  • Sulfonylation of Dimethoxybenzene: The 4-bromo-2,5-dimethoxybenzene undergoes sulfonylation using chlorosulfonic acid.
  • Coupling Reaction: The sulfonylated compound is coupled with the acetylated piperazine using bases like sodium hydride or potassium carbonate to yield the final product.

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its interaction with biological targets and potential therapeutic applications.

Inhibition of Acetylcholinesterase

Research indicates that piperazine derivatives, including this compound, exhibit inhibitory effects on human acetylcholinesterase (AChE), an enzyme critical for neurotransmission. Molecular docking studies suggest that these compounds can bind effectively at the catalytic sites of AChE, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's disease .

Study 1: Acetylcholinesterase Inhibition

In a study conducted by Varadaraju et al., several piperazine derivatives were evaluated for their AChE inhibitory activity. Among them, compounds similar to this compound demonstrated significant inhibition in a concentration-dependent manner. This suggests that modifications in the piperazine structure can enhance or diminish biological activity .

Study 2: Virtual Screening for Biological Activity

A virtual screening study assessed various piperazine derivatives for their binding affinity to AChE. The results indicated that structural modifications, such as the presence of bromine and methoxy groups in the phenyl ring, could influence binding interactions and enhance inhibitory potency .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with other piperazine derivatives is essential:

Compound NameStructural FeaturesBiological Activity
1-Acetyl-4-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]piperazineChloro instead of bromoModerate AChE inhibition
1-Acetyl-4-(2,5-dimethylphenyl)sulfonylpiperazineMethyl groups instead of bromoLower antimicrobial activity
1-Acetyl-4-(4-nitro-2,5-dimethoxyphenyl)sulfonylpiperazineNitro group additionEnhanced reactivity but variable biological activity

Q & A

Q. Basic

  • NMR Spectroscopy : 1^1H/13^13C NMR identifies substituents on the piperazine ring and aryl groups. Aromatic protons in the 6.5–8.0 ppm range confirm bromo-dimethoxyphenyl integration .
  • X-ray Diffraction : Single-crystal XRD (e.g., Bruker D8 Quest) resolves bond angles and confirms sulfonyl/acetyl group orientation. Multi-scan absorption corrections (e.g., SADABS) enhance data accuracy .

How can crystallographic data discrepancies (e.g., bond length variations) be resolved?

Q. Advanced

  • Multi-Scan Corrections : Apply software like SADABS to account for absorption effects in crystals .
  • DFT Calculations : Compare experimental XRD data with density functional theory (DFT)-optimized structures to validate bond lengths/angles .
  • Temperature-Dependent Studies : Analyze thermal ellipsoids to distinguish static disorder from dynamic effects .

What enzymatic assays are suitable for evaluating biological activity?

Q. Basic

  • Inhibition Assays : Target enzymes like carbonic anhydrase or tyrosine kinases using fluorometric or colorimetric substrates (e.g., 4-nitrophenyl acetate hydrolysis monitored at 405 nm) .
  • Dose-Response Curves : IC50_{50} values derived from serial dilutions (0.1–100 µM) in triplicate .

How can structure-activity relationship (SAR) studies be designed for this compound?

Q. Advanced

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., kinase domains). Focus on sulfonyl/acetyl interactions with active-site residues .
  • Analog Synthesis : Modify substituents (e.g., replace bromine with chlorine, vary methoxy positions) and compare activity profiles .
  • Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (sulfonyl oxygen) and hydrophobic regions (bromo-dimethoxyphenyl) .

What safety precautions are essential during handling?

Q. Basic

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (prevents skin/eye irritation as noted for structurally similar piperazines) .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

How should conflicting biological activity data (e.g., varying IC50_{50}50​ values) be addressed?

Q. Advanced

  • Assay Standardization : Use internal controls (e.g., known inhibitors) and consistent buffer conditions (pH, ionic strength) .
  • Enzyme Source Validation : Compare activity using recombinant vs. tissue-extracted enzymes to rule out isoform-specific effects .
  • Orthogonal Assays : Confirm results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to assess binding thermodynamics .

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